Lipophilicity-Driven Membrane Permeability Advantage Over Unsubstituted Benzoyl Analog
The 4-methyl group on the benzoyl ring of the target compound is predicted to increase lipophilicity (estimated ΔclogP ≈ +0.5) relative to the unsubstituted benzoyl analog 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3, MW 296.39) . Class-level QSAR analysis on benzylsulfanyl imidazoles indicates that a less hydrophobic para-substituent on the aryl ring is beneficial for IL-1β inhibition, while a more hydrophobic substituent at the meta-position enhances TNF-α inhibitory activity [1]. The para-methyl substitution pattern of the target compound therefore positions it in a distinct lipophilicity window that may favor balanced dual cytokine inhibition compared to the unsubstituted analog.
| Evidence Dimension | Lipophilicity (estimated clogP difference) |
|---|---|
| Target Compound Data | Molecular weight 310.42 g/mol; C₁₈H₁₈N₂OS |
| Comparator Or Baseline | 1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole (CAS 16302-91-3); MW 296.39 g/mol; C₁₇H₁₆N₂OS |
| Quantified Difference | Estimated ΔclogP ≈ +0.5 (class-level inference based on Hansch π for CH₃ vs H: ~0.5) |
| Conditions | Calculated physicochemical property; no experimental log P data available for either compound |
Why This Matters
Modulated lipophilicity directly influences membrane permeability and bioavailability, which are critical for cellular assay performance and in vivo translation in drug discovery programs.
- [1] Singh, P., Sharma, B. K., & Kumar, R. (2007). Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 15-21. View Source
